3-Acetyl-5-(acetylamino)benzenesulfonyl chloride
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Overview
Description
3-Acetyl-5-(acetylamino)benzenesulfonyl chloride is an organic compound with the molecular formula C10H10ClNO4S and a molecular weight of 275.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-Acetyl-5-(acetylamino)benzenesulfonyl chloride involves several steps. One common method includes the acylation of 3-acetylaminobenzenesulfonyl chloride with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Acetyl-5-(acetylamino)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding sulfonic acids and other by-products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-5-(acetylamino)benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(acetylamino)benzenesulfonyl chloride involves its interaction with specific molecular targets. It can act as an acylating agent, transferring its acetyl group to nucleophilic sites on target molecules. This interaction can affect various biochemical pathways and processes, depending on the specific target and context .
Comparison with Similar Compounds
3-Acetyl-5-(acetylamino)benzenesulfonyl chloride can be compared with other similar compounds such as:
N-Acetylsulfanilyl chloride: Similar in structure but differs in the position of the acetyl group.
4-Acetamidobenzenesulfonyl chloride: Another related compound with similar functional groups but different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H10ClNO4S |
---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
3-acetamido-5-acetylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c1-6(13)8-3-9(12-7(2)14)5-10(4-8)17(11,15)16/h3-5H,1-2H3,(H,12,14) |
InChI Key |
YZEDUSKOKFTJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)NC(=O)C |
Origin of Product |
United States |
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